Rigosertib-Natrium

Übersicht

Beschreibung

Rigosertib sodium is a synthetic benzyl styryl sulfone compound developed by Onconova Therapeutics. It is currently in phase III clinical trials for the treatment of chronic myelomonocytic leukemia . This compound is known for its ability to act as a multi-kinase inhibitor, targeting various pathways involved in cancer cell proliferation and survival .

Wissenschaftliche Forschungsanwendungen

Rigosertib-Natrium hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

5. Wirkmechanismus

This compound übt seine Wirkung durch mehrere Mechanismen aus:

Inhibition der Polo-like Kinase 1 (Plk1): This compound stört die Funktion von Plk1, einem wichtigen Regulator der Mitose, was zu einer mitotischen Arretierung und Apoptose führt.

Inhibition des PI3K/Akt-Signalwegs: Durch die Inhibition dieses Signalwegs verhindert this compound das Überleben und die Proliferation von Krebszellen.

Ras-mimetische Aktivität: This compound wirkt als Ras-Mimetikum, inhibiert die Ras-Raf-Bindung und verändert den Ras-Signalweg.

Mikrotubulus-Destabilisierung: This compound destabilisiert Mikrotubuli, was zu Veränderungen des Zellzyklus und Apoptose führt.

Wirkmechanismus

- Rigosertib belongs to the novel synthetic benzyl-styryl-sulfonate family. Initially, it was described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) .

- However, recent studies have revealed that rigosertib is a multi-target inhibitor . Besides Plk1, it interacts with other pathways, including:

- PI3K/Akt pathway : Rigosertib inhibits this pathway, which plays a crucial role in cell survival and proliferation .

- Ras signaling pathway : Rigosertib acts as a Ras mimetic molecule , disrupting Ras–Raf binding and hampering Ras mitogenic signaling .

- Microtubule destabilization : It behaves as a microtubule-depolymerizing agent, affecting cell-cycle dynamics .

Target of Action

Mode of Action

Understanding rigosertib’s mechanism of action holds promise for tailoring cancer therapies and improving patient outcomes. 🌱

Biochemische Analyse

Biochemical Properties

Rigosertib sodium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) pathways . Rigosertib sodium binds to the Ras Binding Domains (RBDs) of RAF and PI3K family proteins, disrupting their interaction with RAS . This disruption leads to the inhibition of downstream signaling pathways that are crucial for cell cycle progression and survival.

Cellular Effects

Rigosertib sodium exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest and apoptosis in cancer cells by disrupting the G2/M cell-cycle transition . This compound has been shown to affect cell signaling pathways, including the PI3K/Akt and Ras pathways . Additionally, rigosertib sodium influences gene expression and cellular metabolism, leading to the inhibition of cell proliferation and induction of cell death .

Molecular Mechanism

At the molecular level, rigosertib sodium acts as a non-ATP-competitive inhibitor of Plk1 and PI3K . It binds to c-Raf, impairing its interaction with coenzymes and subsequently inhibiting the PI3K and Plk1 pathways . Rigosertib sodium also mimics Ras, binding to Ras Binding Domains and preventing the activation of downstream signaling pathways . These interactions result in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rigosertib sodium change over time. The compound is stable under standard conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that rigosertib sodium maintains its ability to induce mitotic arrest and apoptosis in cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of rigosertib sodium vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, rigosertib sodium can induce toxic effects, including neutropenia, lymphopenia, and thrombocytopenia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Rigosertib sodium is involved in several metabolic pathways, primarily affecting the PI3K/Akt and Ras pathways . It inhibits the phosphorylation of key proteins involved in these pathways, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, rigosertib sodium may influence metabolic flux and metabolite levels, further contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, rigosertib sodium is transported and distributed through interactions with various transporters and binding proteins . The compound is known to localize in the cytoplasm and nucleus, where it exerts its effects on cell signaling and gene expression . Rigosertib sodium’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its accumulation in target cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rigosertib sodium is synthesized through a series of chemical reactions involving benzyl styryl sulfone as the core structure. The synthetic route typically involves the following steps:

Formation of the benzyl styryl sulfone core: This step involves the reaction of benzyl chloride with sodium sulfite to form benzyl sulfonate, which is then reacted with styrene to form benzyl styryl sulfone.

Industrial Production Methods: The industrial production of rigosertib sodium involves scaling up the synthetic route described above. This process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The production process also involves purification steps such as crystallization and chromatography to remove impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rigosertib-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechende Sulfidform umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Sulfon- und Sulfid-Derivate, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Vergleich Mit ähnlichen Verbindungen

Rigosertib-Natrium ist einzigartig in seiner Fähigkeit, mehrere Signalwege gleichzeitig zu zielen. Ähnliche Verbindungen umfassen:

Vinblastin: Ein Mikrotubulus-destabilisierendes Mittel, das in der Krebstherapie eingesetzt wird.

Plk1-Inhibitoren: Verbindungen, die speziell auf Plk1 abzielen, wie z. B. Volasertib.

PI3K-Inhibitoren: Verbindungen, die den PI3K-Signalweg hemmen, wie z. B. Idelalisib.

Im Vergleich zu diesen Verbindungen bietet this compound eine breitere Bandbreite an Aktivität, indem es mehrere Signalwege gleichzeitig zielt, was es zu einem vielseitigen und wirksamen Antikrebsmittel macht .

Eigenschaften

IUPAC Name |

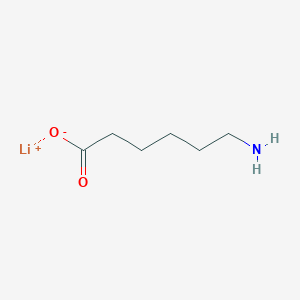

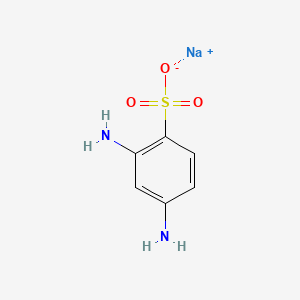

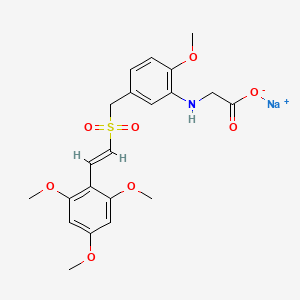

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLUZFVFXYXQE-USRGLUTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-60-4 | |

| Record name | Rigosertib sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIGOSERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rigosertib sodium exert its anticancer effects? What are the downstream consequences of its interaction with cellular targets?

A1: Rigosertib sodium inhibits both the PI3K/Akt/mTOR and growth factor receptor pathways. [] This inhibition disrupts crucial signaling cascades involved in cell survival and proliferation. Furthermore, Rigosertib sodium inhibits the expression and activation of key cell cycle regulators, including CDK2, CDK4, and CDC2. [] This disruption leads to cell cycle arrest, preventing uncontrolled tumor cell division.

Q2: What is the evidence for Rigosertib sodium's efficacy as an anticancer agent from in vitro and in vivo studies?

A2: In vitro studies demonstrated that Rigosertib sodium exhibits potent cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) cells. [] Notably, Rigosertib sodium's cytotoxic activity extends to both HPV-positive (UM-SCC-47) and HPV-negative (FaDu, Detroit 562, and UM-SCC-1) HNSCC cell lines, highlighting its potential broader applicability. [] Moreover, combining Rigosertib sodium with cisplatin, a conventional chemotherapeutic agent, demonstrated a significant combinatorial benefit in HPV-negative HNSCC cell lines (FaDu and Detroit 562). [] This synergistic effect suggests that Rigosertib sodium could potentially enhance the efficacy of existing chemotherapy regimens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.